molecular formula C13H17ClN2O2 B2514114 Benzyl 3-azabicyclo[3.1.0]hexan-1-ylcarbamate hydrochloride CAS No. 1956307-80-4

Benzyl 3-azabicyclo[3.1.0]hexan-1-ylcarbamate hydrochloride

Cat. No. B2514114
CAS RN: 1956307-80-4
M. Wt: 268.74
InChI Key: KMXXUFHXGIOUSK-UHFFFAOYSA-N
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Description

Benzyl 3-azabicyclo[3.1.0]hexan-1-ylcarbamate hydrochloride, also known as BTM-1309, is a novel compound that has been synthesized for scientific research purposes. It belongs to the class of bicyclic carbamate derivatives and has shown promising results in various studies.

Scientific Research Applications

Antiemetic Applications

Benzyl 3-azabicyclo[3.1.0]hexan-1-ylcarbamate hydrochloride, under different chemical names, has been studied for its antiemetic properties. For instance, Y-25130, a compound with a similar structure, was found to be effective against emesis induced by cytotoxic drugs or total body X-radiation in animal models. It effectively inhibited emesis induced by anticancer therapy, suggesting its potential as an effective antiemetic drug (Fukuda et al., 1991) (Fukuda et al., 1991).

Antiarrhythmic Properties

Compounds structurally related to this compound, like BRB-I-28 and its derivatives, have been explored for their antiarrhythmic properties. These compounds were extensively metabolized in vivo, forming metabolites with lower antiarrhythmic activities, supporting the observed pharmacodynamic and pharmacokinetic findings (Chen et al., 1995).

Neurological Effects

Compounds with structural similarities to this compound have been associated with neurological effects. For example, itasetron, a 5-HT3 receptor antagonist, significantly improved the retention abilities of aged rats in a memory test, suggesting a role in counteracting age-related memory degeneration (Pitsikas & Borsini, 1996).

Muscarinic Antagonist Properties

Another research avenue explores muscarinic antagonist properties. A study on 1-substituted-4-piperidyl benzhydrylcarbamate derivatives, closely related in structure to this compound, revealed that these compounds have higher affinities for M1 and M3 receptors, indicating their potential as muscarinic antagonists (Naito et al., 1998).

Antiobesity and Metabolic Effects

The compound (1R,5S)-(+)-1-(3,4-Dichlorophenyl)-3-azabicyclo[3.1.0] hexane hydrochloride (DOV 21947) showed promising results in reducing body weight and plasma triglycerides in rodent models of diet-induced obesity, suggesting potential applications in the treatment of obesity (Tizzano et al., 2008).

properties

IUPAC Name

benzyl N-(3-azabicyclo[3.1.0]hexan-1-yl)carbamate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2.ClH/c16-12(15-13-6-11(13)7-14-9-13)17-8-10-4-2-1-3-5-10;/h1-5,11,14H,6-9H2,(H,15,16);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMXXUFHXGIOUSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C1(CNC2)NC(=O)OCC3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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